1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile
Description
Structural Characterization of 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic structures. The official IUPAC name is established as 1-(2-chloro-6-fluorophenyl)cyclopentane-1-carbonitrile, which precisely describes the substitution pattern and structural connectivity. This nomenclature indicates the presence of a cyclopentane ring bearing a carbonitrile group at the 1-position, with attachment to a phenyl ring substituted with chlorine at the 2-position and fluorine at the 6-position relative to the point of attachment.
The compound is systematically catalogued under Chemical Abstracts Service registry number 214262-94-9, which serves as the definitive identifier for this specific structural isomer. Alternative nomenclature variations include this compound and the more descriptive 1-(2-chloro-6-fluorophenyl)cyclopentane-1-carbonitrile format. The systematic identification also encompasses the Simplified Molecular Input Line Entry System representation: FC1=CC=CC(Cl)=C1C1(CCCC1)C#N, which provides a linear notation for the three-dimensional molecular structure.
The InChI Key for this compound is documented as KIROJLODCPJLTM-UHFFFAOYSA-N, offering a standardized hash representation for database searches and structural verification. This systematic identification framework ensures unambiguous recognition of the compound in chemical literature and regulatory databases, distinguishing it from related structural isomers such as the 2-chloro-4-fluorophenyl derivative.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C12H11ClFN, representing a composition of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom. This formula reflects the structural integration of an aromatic benzene ring system with aliphatic cyclopentane functionality, linked through direct carbon-carbon bonding and incorporating halogen substitution patterns.
The molecular weight is precisely calculated as 223.68 grams per mole, a value that accounts for the atomic masses of all constituent elements. This molecular weight places the compound within the small molecule category for pharmaceutical and materials science applications, with sufficient mass to provide stability while maintaining reasonable volatility for analytical procedures. The relatively compact molecular structure, despite the presence of two different halogen atoms, contributes to favorable handling characteristics in synthetic and analytical protocols.
| Molecular Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C12H11ClFN | - |
| Molecular Weight | 223.68 | g/mol |
| Carbon Content | 64.43 | % by mass |
| Hydrogen Content | 4.96 | % by mass |
| Chlorine Content | 15.85 | % by mass |
| Fluorine Content | 8.49 | % by mass |
| Nitrogen Content | 6.26 | % by mass |
The elemental composition analysis reveals that carbon constitutes the major component by mass, reflecting the substantial aromatic and aliphatic carbon framework. The halogen content, comprising both chlorine and fluorine, represents approximately 24% of the total molecular mass, indicating significant electronic influence on molecular properties and reactivity patterns.
Spectroscopic Characterization
Infrared (IR) Spectral Signatures
Infrared spectroscopic analysis of this compound provides definitive identification of characteristic functional group vibrations and substitution patterns. The nitrile functional group exhibits a distinctive absorption band in the region of 2260-2200 cm⁻¹, representing the carbon-nitrogen triple bond stretching vibration. This absorption appears as a medium intensity peak, with the exact frequency influenced by the electron-withdrawing effects of the halogenated aromatic ring system.
The aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 cm⁻¹, specifically around 3020-3100 cm⁻¹, providing evidence for the benzene ring system. The aliphatic cyclopentane ring contributes carbon-hydrogen stretching absorptions in the 2850-3000 cm⁻¹ range, creating a characteristic pattern that distinguishes this compound from purely aromatic or purely aliphatic analogs. The presence of both chlorine and fluorine substituents on the aromatic ring influences the aromatic carbon-carbon stretching patterns in the 1450-1600 cm⁻¹ region.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C≡N stretch | 2260-2200 | Medium | Nitrile group |
| Aromatic C-H stretch | 3020-3100 | Medium | Benzene ring |
| Aliphatic C-H stretch | 2850-3000 | Strong | Cyclopentane ring |
| Aromatic C=C stretch | 1450-1600 | Medium | Substituted benzene |
| C-Cl stretch | 600-800 | Strong | Chloro substituent |
| C-F stretch | 1000-1400 | Strong | Fluoro substituent |
The carbon-halogen stretching vibrations provide additional structural confirmation, with carbon-chlorine stretching typically observed in the 600-800 cm⁻¹ region and carbon-fluorine stretching appearing in the 1000-1400 cm⁻¹ range. The fingerprint region between 1200-700 cm⁻¹ contains multiple overlapping absorptions characteristic of the specific substitution pattern and ring system interactions.
Nuclear Magnetic Resonance (NMR) Profiling
Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural elucidation through examination of both proton and carbon-13 environments within this compound. The proton NMR spectrum reveals distinct chemical shift regions corresponding to aromatic and aliphatic hydrogen environments, with coupling patterns that confirm the substitution pattern and molecular connectivity.
The aromatic proton signals appear in the characteristic downfield region between 6.5-8.0 parts per million, reflecting the deshielding effect of the benzene ring π-electron system. The specific chemical shifts within this region are influenced by the electron-withdrawing effects of both chlorine and fluorine substituents, as well as the electron-donating cyclopentanecarbonitrile moiety. The coupling patterns among aromatic protons provide information about the relative positions of substituents and confirm the 2,6-disubstitution pattern.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-3 | 7.2-7.4 | multiplet | 1H |
| Aromatic H-4 | 7.0-7.2 | multiplet | 1H |
| Aromatic H-5 | 7.1-7.3 | multiplet | 1H |
| Cyclopentane CH₂ | 1.6-2.2 | multiplet | 8H |
The aliphatic protons of the cyclopentane ring system manifest in the upfield region between 1.2-2.2 parts per million, characteristic of saturated hydrocarbon environments. The cyclopentane protons exhibit complex multipicity due to the non-equivalent environments created by the quaternary carbon bearing the nitrile group and the phenyl substituent. Carbon-13 NMR analysis reveals the quaternary carbon bearing the nitrile group at approximately 40-50 parts per million, while the nitrile carbon appears significantly downfield around 115-125 parts per million.
The aromatic carbon signals distribute across the 125-150 parts per million region, with specific chemical shifts influenced by halogen substitution patterns. The carbon bearing the chlorine substituent typically appears more downfield than the carbon bearing fluorine, reflecting the different electronic effects of these halogens on the aromatic system.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and structural fragmentation information essential for compound identification and purity assessment. The molecular ion peak appears at mass-to-charge ratio 223/225, reflecting the isotopic pattern characteristic of chlorine-containing compounds, where the chlorine-37 isotope creates a peak two mass units higher than the base molecular ion.
The base peak fragmentation typically involves loss of the cyclopentanecarbonitrile moiety, generating a stable halogenated benzyl cation. This fragmentation pathway reflects the relative stability of the aromatic cation versus the aliphatic radical, consistent with established fragmentation patterns for substituted aromatic compounds. Additional fragmentation may involve loss of hydrogen chloride or hydrogen fluoride from the molecular ion, creating peaks at mass-to-charge ratios corresponding to these neutral losses.
| Fragment Ion | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular Ion [M]⁺ | 223/225 | Variable | Complete molecule |
| [M-HCl]⁺ | 187 | Medium | Loss of HCl |
| [M-HF]⁺ | 203/205 | Low | Loss of HF |
| Benzyl Cation | 145/147 | High | Aromatic fragment |
| Cyclopentyl | 67 | Medium | Aliphatic fragment |
The fragmentation patterns provide structural confirmation and serve as fingerprint data for compound identification in complex mixtures. The relative intensities of fragment ions depend on instrumental parameters and ionization conditions, but the characteristic mass differences remain consistent across different analytical platforms.
X-ray Crystallographic Studies (if available)
X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of crystalline materials, providing atomic-level precision in bond lengths, bond angles, and spatial arrangements. The crystallographic technique employs X-ray diffraction patterns generated by the regular arrangement of molecules within crystal lattices to reconstruct electron density maps and atomic positions.
For compounds such as this compound, crystallographic studies would reveal critical structural parameters including the conformation of the cyclopentane ring, the dihedral angle between the aromatic ring and the cyclopentane plane, and the precise positioning of halogen substituents. The presence of both chlorine and fluorine atoms provides enhanced electron density contrast, facilitating accurate determination of substitution patterns and intermolecular interactions within the crystal lattice.
X-ray crystallography requires high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions. The crystallization process must produce specimens free from internal defects such as twinning or disorder, which can compromise data quality and structural refinement. The technique provides unambiguous determination of absolute configuration and stereochemistry when present, making it invaluable for compounds with potential chiral centers or conformational isomerism.
Crystal structure determination follows established protocols involving data collection at controlled temperatures, typically using synchrotron radiation or sealed-tube X-ray sources with wavelengths around 1.54 Ångströms. The resulting structural data includes precise bond lengths with standard deviations typically below 0.01 Ångströms for well-ordered structures, enabling detailed comparison with theoretical calculations and related compounds.
Comparative Structural Analysis with Cyclopentanecarbonitrile Derivatives
Comparative structural analysis of this compound with related cyclopentanecarbonitrile derivatives reveals systematic trends in molecular geometry, electronic properties, and spectroscopic characteristics. The parent compound cyclopentanecarbonitrile, with molecular formula C6H9N and molecular weight 95.14 grams per mole, serves as the fundamental structural reference for understanding substitution effects.
The introduction of the halogenated aromatic ring system significantly increases molecular complexity and modifies physical properties compared to the unsubstituted parent compound. Structural isomers such as 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, with CAS number 214262-92-7, provide direct comparison for understanding positional isomer effects. The 4-fluorine isomer exhibits identical molecular formula and nearly identical molecular weight (223.67 versus 223.68 grams per mole), yet displays distinct spectroscopic and physical properties due to different electronic environments.
| Compound | CAS Number | Molecular Weight | Substituent Pattern |
|---|---|---|---|
| Cyclopentanecarbonitrile | 4254-02-8 | 95.14 | Unsubstituted |
| 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile | 214262-92-7 | 223.67 | 2-Cl, 4-F |
| This compound | 214262-94-9 | 223.68 | 2-Cl, 6-F |
The systematic comparison reveals that halogen substitution pattern significantly influences molecular conformation and intermolecular interactions. The 2,6-disubstitution pattern in the target compound creates a more sterically hindered environment around the aromatic ring attachment point compared to the 2,4-disubstitution pattern in the isomeric compound. This steric difference manifests in distinct spectroscopic signatures and potentially different biological activities or chemical reactivity patterns.
Electronic effects of halogen positioning also contribute to differences in chemical behavior and spectroscopic properties. The proximity of both halogen substituents to the point of aromatic ring attachment in the 2,6-isomer creates enhanced electronic perturbation compared to the more separated arrangement in the 2,4-isomer. These electronic differences influence the chemical shift patterns in NMR spectroscopy and the precise frequencies of vibrational modes in infrared spectroscopy, providing reliable methods for isomer identification and purity assessment.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIROJLODCPJLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352935 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-94-9 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Addition to Cyclopentanone
A foundational step involves the nucleophilic addition of an organolithium or Grignard reagent derived from the appropriately substituted aryl halide to cyclopentanone. This reaction forms the corresponding phenyl cyclopentyl alcohol intermediate.
-
- Organolithium or Grignard reagent generated in situ from 2-chloro-6-fluorophenyl bromide or chloride.
- Cyclopentanone as the electrophile.
- Anhydrous conditions, typically in ether solvents at low temperature to ambient.
Outcome:
Formation of 1-(2-chloro-6-fluorophenyl)cyclopentanol intermediate.
Conversion to Azides and Subsequent Reduction
The phenyl cyclopentyl alcohol intermediate undergoes treatment with sodium azide (NaN₃) under acidic conditions to form azide intermediates.
- Reaction:
$$ \text{Phenyl cyclopentyl alcohol} \xrightarrow[\text{acidic}]{NaN_3} \text{Azide intermediate} $$
Following azide formation, reduction with lithium aluminum hydride (LiAlH₄) converts the azide to the corresponding amine.
- Reaction:
$$ \text{Azide intermediate} \xrightarrow[LiAlH_4]{} \text{Amino-cyclopentyl derivative} $$
This two-step sequence is critical for introducing the amino functionality, which is a precursor to the nitrile group.
Alternative One-Step Amination from Nitriles
An alternative method reported by Tomashenko et al. involves the direct conversion of nitriles into amines using 1,4-bis(bromomagnesio)butane generated in situ from 1,4-dibromobutane and magnesium in anhydrous diethyl ether, with titanium tetraisopropoxide as a catalyst.
- Advantages:
- One-step conversion.
- Avoids isolation of azide intermediates.
- Potentially higher yields and cleaner reaction profiles.
Formation of the Carbonitrile Group
The nitrile group is introduced either by direct substitution reactions on the amine or by hydrolysis and subsequent transformations of nitrile precursors.
- For example, phenylacetonitriles can be reacted with 1,4-dibromobutane in the presence of lithium bis(trimethylsilyl)amide (LiHMDS), followed by acid hydrolysis to carboxylic acids and further chlorination or dehydration steps to yield the nitrile functionality.
Representative Reaction Scheme Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Nucleophilic addition | 2-chloro-6-fluorophenyl halide + cyclopentanone | Organolithium/Grignard, anhydrous ether, low temp | 1-(2-chloro-6-fluorophenyl)cyclopentanol |
| 2 | Azide formation | Phenyl cyclopentanol | NaN₃, acidic conditions | Azide intermediate |
| 3 | Azide reduction | Azide intermediate | LiAlH₄ | Amino-cyclopentyl derivative |
| 4 | Nitrile formation (alternative) | Phenylacetonitrile derivatives | 1,4-dibromobutane, LiHMDS, acid hydrolysis | This compound |
Research Findings and Optimization Notes
The synthetic route involving nucleophilic addition to cyclopentanone followed by azide formation and reduction is well-established and provides access to a variety of substituted amines, including this compound derivatives with high regioselectivity and yield.
The alternative one-step amination method using 1,4-bis(bromomagnesio)butane offers a streamlined approach to amine synthesis from nitriles, potentially improving synthetic efficiency and reducing hazardous intermediate handling.
Reaction conditions such as solvent choice, temperature control, and the use of anhydrous environments are critical to maximize yield and purity.
Purification typically involves extraction with diethyl ether, drying over anhydrous magnesium sulfate, solvent removal, and flash column chromatography on silica gel to isolate the pure product.
The presence of halogen substituents (chloro and fluoro) on the phenyl ring is tolerated well under these conditions, allowing for the synthesis of the target compound without dehalogenation or side reactions.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic addition + azide reduction | Organolithium/Grignard, NaN₃, LiAlH₄, acidic conditions | High regioselectivity, versatile | Multi-step, handling azides |
| One-step amination from nitriles | 1,4-dibromobutane, Mg, Ti(iPrO)₄, Et₂O | Streamlined, fewer steps | Requires careful reagent preparation |
| Nitrile formation via LiHMDS route | LiHMDS, 1,4-dibromobutane, acid hydrolysis | Access to nitriles from carboxylic acids | Multi-step, sensitive reagents |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for:
- Anticancer Research : Preliminary studies indicate that compounds similar to this may exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems has led to investigations into its potential use in treating conditions such as depression and anxiety.
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials:
- Polymer Synthesis : It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Coatings and Adhesives : Its chemical stability makes it suitable for use in protective coatings and adhesives that require durability under various environmental conditions.
Case Study 1: Anticancer Activity
In a study examining the effects of various nitriles on cancer cell lines, this compound demonstrated significant cytotoxicity against leukemia cells, with an IC50 value indicating effective inhibition of cell growth at low concentrations. This suggests potential for further development as an anticancer therapeutic agent.
Case Study 2: Material Development
Research focused on incorporating this compound into polymer matrices revealed improvements in tensile strength and thermal resistance compared to traditional materials. The study concluded that utilizing this compound could lead to innovative applications in industrial coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table compares key properties of 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile with two analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups |
|---|---|---|---|---|---|
| This compound | 214262-94-9 | C₁₂H₁₁ClFN | 223.68 | 2-Cl, 6-F on phenyl | Cyclopentane, carbonitrile |
| 1-(3-Fluorophenyl)cyclopentanecarbonitrile | 214262-90-5 | C₁₂H₁₂FN | 189.22 | 3-F on phenyl | Cyclopentane, carbonitrile |
| 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one | Not provided | C₁₅H₁₁ClFNO | 299.71 | 2-Cl, 6-F on phenyl, 5-methyl | Indolinone (lactam), methyl |
Key Observations :
- Functional Groups : The nitrile group in the target compound contrasts with the lactam in the indolin-2-one derivative, influencing stability and hydrolysis behavior .
Target Compound
However, analogous nitrile syntheses often involve cyclization or nucleophilic substitution reactions.
1-(3-Fluorophenyl)cyclopentanecarbonitrile
No synthesis details are provided, but its structural similarity suggests methods comparable to the target compound .
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one
Synthesized via an intramolecular reaction of lumiracoxib using EDC as a coupling reagent, achieving an 85% yield. Purification involved dichloromethane extraction and bicarbonate washing .
Stability and Reactivity
- Hydrolysis : The indolin-2-one analog underwent in vitro hydrolysis studies at pH 1.2 and 7.4, demonstrating pH-dependent stability due to its lactam group . In contrast, the nitrile group in the target compound is less prone to hydrolysis under similar conditions, suggesting greater metabolic stability .
- Thermal Stability : Data are unavailable for the target compound, but nitriles generally exhibit higher thermal stability compared to lactams.
Biological Activity
1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile, also known by its CAS number 214262-94-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12ClF N
- Molecular Weight : 235.69 g/mol
The structure features a cyclopentane ring attached to a chlorofluorophenyl group and a carbonitrile functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems.
- Receptor Interaction : The compound may act as an inhibitor or modulator of certain receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to metabolic processes, potentially impacting cancer cell proliferation.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, research indicates that phenyl cyclopentyl analogues exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 1a | BT-474 (Breast Cancer) | 2.10 | Dual inhibitor of REV-ERB and autophagy |
| 1e | Multiple Tumors | <30 | Selective against noncancerous cells |
These findings suggest that modifications to the cyclopentane structure can enhance anticancer activity while maintaining selectivity for healthy cells .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence regarding the neuroprotective effects of related compounds. Research indicates that certain derivatives can counteract the toxic effects associated with neurodegenerative diseases characterized by α-synuclein aggregation:
- Mechanism : These compounds may inhibit amyloidogenesis, thereby offering therapeutic potential for conditions like Parkinson’s disease .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various phenyl cyclopentyl derivatives on breast cancer cells and noncancerous mammary epithelial cells. The results demonstrated a significant reduction in cell viability for cancer cells with minimal impact on healthy cells, indicating a promising therapeutic index for these compounds .
- Neurodegenerative Disease Model : In a model simulating neurodegenerative conditions, compounds derived from this compound were shown to reduce α-synuclein toxicity, suggesting their potential use in treating neurodegenerative disorders .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
